methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 3. The triazole ring is functionalized with a cyclohexyl group (position 5), a 1H-pyrrol-1-yl group (position 4), and a sulfanyl-acetyl-amino benzoate ester (position 3).
Properties
IUPAC Name |
methyl 4-[[2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-30-21(29)17-9-11-18(12-10-17)23-19(28)15-31-22-25-24-20(16-7-3-2-4-8-16)27(22)26-13-5-6-14-26/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHXIJOWTHTTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS Number: 896312-33-7) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a pyrrole moiety, and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 372.48 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of interest:
1. Antimicrobial Activity
Preliminary studies have suggested that the compound exhibits antimicrobial properties. For instance, related compounds in the triazole class have been reported to show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This may be attributed to the inhibition of cell wall synthesis or disruption of metabolic pathways.
2. Anti-Juvenile Hormone Activity
Research has demonstrated that similar benzoate derivatives can induce precocious metamorphosis in insect larvae by acting as juvenile hormone mimics or antagonists . The specific mechanism involves interference with hormonal signaling pathways crucial for insect development.
3. Enzyme Inhibition
Compounds structurally related to this compound have shown potential as enzyme inhibitors. For example, some derivatives have been reported to inhibit acetylcholinesterase and urease, suggesting possible applications in treating conditions like Alzheimer's disease or managing urea levels in clinical settings .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
The mechanisms underlying the biological activities of this compound are likely multifaceted:
Antimicrobial Mechanism
The antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of critical enzymes involved in cell wall biosynthesis.
Hormonal Modulation
As an anti-JH agent, it may mimic or inhibit juvenile hormone action in insects, leading to altered developmental processes.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit notable antitumor properties. Methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been investigated for its efficacy against various cancer cell lines. For instance, a study demonstrated that compounds with a similar structure inhibited the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways related to cell survival and death .
Mechanism of Action
The mechanism of action for this compound is believed to involve the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play critical roles in tumor invasion and metastasis. Inhibitors like UTX-121 derivatives have shown enhanced activity against MMPs when modified with similar structural motifs .
Pharmacological Applications
Anti-inflammatory Properties
Similar compounds have been reported to possess anti-inflammatory effects, making them candidates for treating conditions characterized by chronic inflammation. The modification of the triazole ring in this compound may enhance its ability to inhibit inflammatory pathways, potentially leading to new therapeutic agents for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Analgesic Effects
Additionally, the analgesic properties of triazole derivatives have been explored in preclinical models. The compound's structural features may contribute to its interaction with pain receptors, providing a basis for further development as an analgesic agent .
Materials Science Applications
Polymer Synthesis
this compound can also be utilized in materials science for synthesizing novel polymers. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or biocompatibility for biomedical applications .
Case Studies
Comparison with Similar Compounds
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate ()
- Key Differences :
- Position 5 Substituent : 4-Chlorobenzyl (electron-withdrawing) vs. cyclohexyl (lipophilic, bulky).
- Ester Group : Ethyl vs. methyl.
- Implications :
Ethyl 4-({[5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (Compound 12, )
- Key Differences: Position 5 Substituent: 4-(Acetylamino)phenoxymethyl (polar, hydrogen-bonding) vs. cyclohexyl. Position 4 Substituent: Methyl vs. 1H-pyrrol-1-yl.
- Methyl at position 4 reduces steric hindrance compared to the bulkier pyrrole group.
Physical Properties
Table 1: Comparison of Key Physical Properties
Melting Points and Solubility
- Polar substituents (e.g., acetylamino, nitro) correlate with higher melting points due to enhanced intermolecular interactions (e.g., Compound 14: 272.9–273.9°C ).
- The target compound’s cyclohexyl group likely reduces polarity, suggesting lower solubility in aqueous media compared to chlorobenzyl or phenoxy derivatives.
Conformational and Crystallographic Insights
- Polymorphism: highlights conformational polymorphism in triazole-thione derivatives, where minor bond angle variations (≤3°) lead to distinct crystal packing (orthorhombic vs. monoclinic) . Similar behavior may occur in the target compound, affecting its crystallinity and stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, and what key intermediates are involved?
- Methodology :
- Step 1 : Start with cyclocondensation of ethyl acetoacetate and phenylhydrazine to form a pyrazole intermediate (as seen in triazole synthesis workflows) .
- Step 2 : Introduce the sulfanylacetyl group via nucleophilic substitution. For example, react 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a substituted benzaldehyde derivative under reflux with glacial acetic acid .
- Step 3 : Use acylation to attach the benzoate moiety, ensuring anhydrous conditions to prevent hydrolysis .
- Key Intermediates : 5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol and methyl 4-aminobenzoate.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H bend at ~3300 cm⁻¹ for the amide) .
- NMR : Assign peaks for the cyclohexyl protons (δ 1.2–2.1 ppm), pyrrole protons (δ 6.5–7.5 ppm), and benzoate aromatic protons (δ 7.8–8.2 ppm) .
- X-ray Crystallography : Resolve the triazole ring geometry and hydrogen-bonding interactions (e.g., C–S···N interactions) .
- Computational Studies : Perform DFT calculations to map electron density and predict reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric assays (e.g., Ellman’s method for AChE) .
- Cytotoxicity : Employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by substituent effects?
- Methodology :
- Comparative SAR Analysis : Compare activity profiles of analogs (e.g., replacing cyclohexyl with adamantyl or altering the pyrrole group) .
- Control Experiments : Use isosteric replacements (e.g., sulfonyl instead of sulfanyl) to isolate electronic vs. steric effects .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2 or AChE) to identify critical binding residues .
- Data Normalization : Adjust for lipophilicity (logP) and solubility using HPLC-derived partition coefficients .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Prodrug Design : Modify the benzoate ester to a carboxylic acid for improved solubility (hydrolyzes in vivo) .
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis) .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Q. How does the compound’s environmental impact align with green chemistry principles?
- Methodology :
- Lifecycle Analysis (LCA) : Track synthesis waste (e.g., heavy metal catalysts in triazole formation) .
- Biodegradation Studies : Use OECD 301D shake-flask tests to measure microbial degradation in soil/water .
- Alternative Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) in reflux steps to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
